molecular formula C34H45N3O11S B12770081 Darunavir dicarbamate CAS No. 1971057-59-6

Darunavir dicarbamate

Cat. No.: B12770081
CAS No.: 1971057-59-6
M. Wt: 703.8 g/mol
InChI Key: QAEABAUOBFKJOZ-KDWZEFHUSA-N
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Description

Darunavir dicarbamate is a derivative of darunavir, a well-known antiretroviral medication used in the treatment and prevention of human immunodeficiency virus (HIV) infection. This compound retains the core structure of darunavir but includes additional carbamate groups, which may influence its pharmacokinetic and pharmacodynamic properties. This compound is of interest due to its potential enhanced efficacy and stability compared to its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of darunavir dicarbamate typically involves the introduction of carbamate groups to the darunavir molecule. One common method is the reaction of darunavir with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as hot-melt extrusion and spray-drying may be employed to produce the final pharmaceutical formulation .

Chemical Reactions Analysis

Types of Reactions: Darunavir dicarbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Darunavir dicarbamate has several scientific research applications, including:

    Chemistry: Used as a model compound to study carbamate chemistry and reactivity.

    Biology: Investigated for its potential antiviral properties and interactions with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for HIV and other viral infections. .

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Darunavir dicarbamate exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the processing of viral precursor proteins and the maturation of infectious virions. The compound binds to the active site of the protease, preventing the cleavage of the gag-pol polyprotein and thereby inhibiting viral replication. This mechanism is similar to that of darunavir, but the additional carbamate groups may enhance binding affinity and stability .

Properties

CAS No.

1971057-59-6

Molecular Formula

C34H45N3O11S

Molecular Weight

703.8 g/mol

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[4-[[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C34H45N3O11S/c1-21(2)17-37(49(41,42)24-10-8-23(9-11-24)35-33(39)47-29-19-45-31-25(29)12-14-43-31)18-28(38)27(16-22-6-4-3-5-7-22)36-34(40)48-30-20-46-32-26(30)13-15-44-32/h3-11,21,25-32,38H,12-20H2,1-2H3,(H,35,39)(H,36,40)/t25-,26-,27-,28+,29-,30-,31+,32+/m0/s1

InChI Key

QAEABAUOBFKJOZ-KDWZEFHUSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)O[C@H]5CO[C@@H]6[C@H]5CCO6

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)OC5COC6C5CCO6

Origin of Product

United States

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